molecular formula C10H8F4 B12625518 1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene CAS No. 922141-59-1

1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene

Cat. No.: B12625518
CAS No.: 922141-59-1
M. Wt: 204.16 g/mol
InChI Key: FAWLGVWWVNMHBE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene is a fluorinated organic compound It is characterized by the presence of four fluorine atoms and a methyl group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene typically involves the fluorination of a suitable precursor. One common method is the reaction of 6-methyl-2,3-dihydro-1H-indene with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methyl-2,3-dihydro-1H-indene-1-one or 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of partially fluorinated indene derivatives.

    Substitution: Formation of substituted indene compounds with various functional groups.

Scientific Research Applications

1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether: Another fluorinated compound with similar applications in materials science.

    1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether: Used as an environmentally friendly solvent and in battery technologies.

    5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene: A related compound used in organic solar cells.

Uniqueness

1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of fluorine atoms and a methyl group on the indene backbone makes it particularly valuable for applications requiring high stability and reactivity.

Properties

CAS No.

922141-59-1

Molecular Formula

C10H8F4

Molecular Weight

204.16 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-5-methyl-1H-indene

InChI

InChI=1S/C10H8F4/c1-6-2-3-7-5-9(11,12)10(13,14)8(7)4-6/h2-4H,5H2,1H3

InChI Key

FAWLGVWWVNMHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2(F)F)(F)F)C=C1

Origin of Product

United States

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